molecular formula C12H10N4 B2692257 4-(1H-Benzo[d][1,2,3]triazol-1-yl)aniline CAS No. 78381-23-4

4-(1H-Benzo[d][1,2,3]triazol-1-yl)aniline

Cat. No.: B2692257
CAS No.: 78381-23-4
M. Wt: 210.24
InChI Key: XGIXQEZHBIDXNZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Benzo[d][1,2,3]triazol-1-yl)aniline typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale CuAAC reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions ensures consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Benzo[d][1,2,3]triazol-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1H-Benzo[d][1,2,3]triazol-1-yl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Benzo[d][1,2,3]triazol-1-yl)aniline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzotriazole and aniline moieties allows for versatile functionalization and diverse applications in various fields .

Properties

IUPAC Name

4-(benzotriazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-9-5-7-10(8-6-9)16-12-4-2-1-3-11(12)14-15-16/h1-8H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIXQEZHBIDXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78381-23-4
Record name 4-(1H-1,2,3-benzotriazol-1-yl)aniline
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